Array ( [bid] => 6730733 ) Buy 4-[3-(Cyclopropylmethoxy)piperidine-1-carbonyl]-3-fluorobenzoic acid

4-[3-(Cyclopropylmethoxy)piperidine-1-carbonyl]-3-fluorobenzoic acid

Catalog No.
S7017714
CAS No.
M.F
C17H20FNO4
M. Wt
321.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(Cyclopropylmethoxy)piperidine-1-carbonyl]-3-...

Product Name

4-[3-(Cyclopropylmethoxy)piperidine-1-carbonyl]-3-fluorobenzoic acid

IUPAC Name

4-[3-(cyclopropylmethoxy)piperidine-1-carbonyl]-3-fluorobenzoic acid

Molecular Formula

C17H20FNO4

Molecular Weight

321.34 g/mol

InChI

InChI=1S/C17H20FNO4/c18-15-8-12(17(21)22)5-6-14(15)16(20)19-7-1-2-13(9-19)23-10-11-3-4-11/h5-6,8,11,13H,1-4,7,9-10H2,(H,21,22)

InChI Key

FOWJEVSQYRSLRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)C(=O)O)F)OCC3CC3
CP-122,721 is a synthetic compound belonging to the class of piperidine-based opioids. It is a highly selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the modulation of pain, stress, anxiety, and addiction. As such, CP-122,721 has been studied for its potential use in the treatment of pain, anxiety, and addiction.
CP-122,721 is a white powder that is stable under normal conditions. It is poorly soluble in water but soluble in organic solvents such as methanol, ethanol, and DMSO. Its molecular formula is C21H23FN2O3, and its molecular weight is 372.42 g/mol. Its melting point is 218-222 °C.
CP-122,721 can be synthesized by several methods, including the reaction of 3-fluorobenzoic acid with 3-cyclopropylmethoxypropionyl chloride, followed by reaction with piperidine-1-carboxamide. The compound can be characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Several analytical methods have been developed for the detection and quantification of CP-122,721. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE), among others.
CP-122,721 has been studied extensively for its biological properties. It has been found to selectively block the nociceptin/orphanin FQ receptor, which is involved in the modulation of pain, stress, anxiety, and addiction. It has been shown to reduce pain and anxiety in animal models, and it has been studied for its potential use in the treatment of opioid addiction.
CP-122,721 has been studied for its toxicity and safety in scientific experiments. It has been found to be generally safe and well-tolerated in animals at therapeutic doses. However, like any drug, it can have adverse effects at high doses.
CP-122,721 has been studied for its potential applications in scientific experiments. It has been used to study the nociceptin/orphanin FQ receptor and its role in pain, anxiety, and addiction. It has also been studied for its potential therapeutic use in these conditions.
CP-122,721 is a well-studied compound, and its potential therapeutic uses have been explored extensively in animal models. However, more research is needed to determine its safety and efficacy in humans, and clinical trials are ongoing.
CP-122,721 has potential implications in various fields of research and industry. It may have therapeutic uses in pain, anxiety, and addiction. It may also have uses in scientific research as a tool for studying the nociceptin/orphanin FQ receptor.
The limitations and future directions of research on CP-122,721 are numerous. One limitation is its poor water solubility, which may limit its bioavailability. Another limitation is the lack of studies on its long-term safety and efficacy in humans. Future directions for research include exploring its potential therapeutic uses in other conditions and developing more efficient synthesis methods.
Some future directions for research on CP-122,721 may include the following:
1. Exploring its potential use in other conditions, such as depression or post-traumatic stress disorder.
2. Developing more efficient synthesis methods to increase its availability and reduce its cost.
3. Investigating its long-term safety and efficacy in humans, including the potential for tolerance and dependence.
4. Studying its interactions with other drugs and potential drug-drug interactions.
5. Exploring its potential use in veterinary medicine.
6. Developing new analytical methods for the detection and quantification of CP-122,721.
7. Investigating its potential use as a tool for studying other receptors involved in pain, stress, anxiety, and addiction.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

321.13763628 g/mol

Monoisotopic Mass

321.13763628 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-26-2023

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